molecular formula C23H27NO3 B1359489 2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-94-3

2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1359489
CAS No.: 898757-94-3
M. Wt: 365.5 g/mol
InChI Key: XHHSVBZSEGRIBC-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a synthetic organic compound characterized by:

Property Value
CAS Number 898757-94-3
Molecular Formula C$${23}$$H$${27}$$NO$$_3$$
Molecular Weight 365.48 g/mol
SMILES CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
InChI Key XHHSVBZSEGRIBC-UHFFFAOYSA-N
Synonyms Methanone, (2,6-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-

The compound belongs to the benzophenone derivatives class, distinguished by a ketone-functionalized biphenyl core. Its spirocyclic substituent—a 1,4-dioxa-8-azaspiro[4.5]decyl group—adds steric complexity and potential bioactivity.

Historical Context of Benzophenone Derivatives

Benzophenones have been studied for over a century, with early applications in synthetic chemistry and later in pharmacology. Key milestones include:

Period Development
1874 First synthesis of benzophenone via copper-catalyzed oxidation .
1930s–1940s Introduction of benzophenone derivatives as UV stabilizers in polymers .
2010s–2020s Rediscovery as scaffolds in drug design, particularly for Alzheimer’s and cancer therapies .

Recent advances highlight benzophenones as versatile platforms for spirocyclic modifications, enhancing metabolic stability and target specificity. For example, spirocyclic benzophenones have shown promise in inhibiting presenilin-1/2 (PSEN-1/2) in Alzheimer’s disease models and antitumor activity against HL-60 and SMMC-7721 cell lines .

Significance of Spirocyclic Structures in Organic Chemistry

The spiro[4.5]decyl moiety in this compound exemplifies the strategic use of strained spirocyclic systems in medicinal chemistry:

Feature Impact
Rigidity Reduces conformational flexibility, enhancing binding affinity .
Density Increases lipophilicity without excessive molecular weight .
Bioisosterism Replaces traditional amide/amine bonds with non-hydrolyzable spiro systems .

Spirocyclic motifs are increasingly employed to optimize drug candidates. For instance, spiro[4.5]decyl derivatives have been investigated for their ability to cross the blood-brain barrier, making them attractive for neurological disorders . The 1,4-dioxa-8-azaspiro[4.5]decyl group further introduces heteroatom diversity, enabling hydrogen bonding and improved solubility.

Nomenclature and Systematic Identification

The compound’s IUPAC name follows strict nomenclature rules for spirocyclic systems :

  • Core Identification :

    • Benzophenone : Diphenylketone structure.
    • Spiro[4.5]decyl : A bicyclic system with a shared spiro atom (N8 in this case).
  • Substituent Prioritization :

    • 2,6-Dimethyl : Methyl groups at positions 2 and 6 on the phenyl ring.
    • 4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl] : A methylene-linked spirocyclic group at the 4'-position of the biphenyl system.
  • Spiro Junction Naming :

    • The prefix spiro[4.5] denotes two fused rings with 4 and 5 atoms, respectively, excluding the spiro atom .
    • The 1,4-dioxa-8-aza descriptors specify oxygen and nitrogen heteroatoms in the spiro system.

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-4-3-5-18(2)21(17)22(25)20-8-6-19(7-9-20)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHSVBZSEGRIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642863
Record name (2,6-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-94-3
Record name (2,6-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multi-step organic reactions. One common approach is to start with the appropriate benzophenone derivative and introduce the spirocyclic system through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups to the compound .

Scientific Research Applications

2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Spiro[4.5]decane Moieties

8-{4-[(Hydroxyamino)methyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane (Compound 8)
  • Structure: Shares the 1,4-dioxa-8-azaspiro[4.5]decane core but substitutes the benzophenone group with a hydroxyphenylmethylamine side chain.
  • Synthesis: Synthesized via reductive amination using sodium cyanoborohydride under acidic conditions .
  • Applications: Potential as a hydroxylamine derivative in metal chelation or enzyme inhibition studies.
3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • Structure: Brominated benzophenone derivative with identical spirocyclic backbone.
  • Safety Data : Classified under GHS Revision 8 as hazardous (CAS: 898755-97-0), with handling precautions for skin/eye irritation .
  • Key Difference : Bromine substituent increases molecular weight (MW: ~479 g/mol) and alters electronic properties compared to the dimethyl-substituted target compound.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives (Compounds 13, 14)
  • Structure : Replace the dioxa-aza spiro system with a diazaspiro core and include phenyl/chlorophenyl-piperazine substituents.
  • Pharmacology : These derivatives exhibit bioactivity in neurological targets (e.g., serotonin/dopamine receptor modulation) .

Functionalized Spiro Compounds with Heterocyclic Substituents

8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Structure: Integrates benzothiazole and dimethylaminophenyl groups into the spiro framework.
  • Synthesis : Formed via cyclocondensation of 2-oxa-spiro[3.4]octane-1,3-dione with aromatic amines .
  • Applications : Explored as fluorescent probes due to UV-Vis absorption maxima at ~320 nm .

Core Spirocyclic Building Block: 1,4-Dioxa-8-azaspiro[4.5]decane

  • Physical Properties : Melting point: 98–100°C; boiling point: 280°C (decomposes); priced at ¥8,000/10 g .
  • Role : Serves as a versatile intermediate for synthesizing derivatives like the target compound.

Data Tables

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) CAS Number Key Application
1,4-Dioxa-8-azaspiro[4.5]decane C₇H₁₁NO₂ 141.17 98–100 6602-53-3 Synthetic intermediate
3'-Bromo-2-[8-(spiro)methyl]benzophenone C₂₃H₂₄BrNO₃ 478.35 N/A 898755-97-0 Material science
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione C₁₉H₂₃N₃O₂ 331.41 N/A N/A Neurological research

Biological Activity

2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898757-94-3) is a complex organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a benzophenone core and a spirocyclic moiety, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula: C23H27NO3
  • Molecular Weight: 365.48 g/mol
  • Chemical Structure: The compound features a benzophenone backbone with two methyl groups at the 2 and 6 positions and an 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl substituent.

Antimicrobial Properties

Recent studies have indicated that benzophenone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The presence of the spirocyclic structure may enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.

Antioxidant Activity

The antioxidant potential of benzophenone derivatives is attributed to their ability to scavenge free radicals. Research has demonstrated that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that certain benzophenone derivatives can induce apoptosis in malignant cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential. Further studies are required to elucidate the specific pathways involved in the cytotoxic effects of this compound.

Case Studies

  • Study on Antimicrobial Activity:
    • Objective: To evaluate the antimicrobial efficacy of various benzophenone derivatives.
    • Methodology: Agar diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Results: Compounds exhibited zone inhibition ranging from 10 mm to 25 mm, indicating significant antimicrobial properties.
  • Antioxidant Activity Assessment:
    • Objective: To determine the free radical scavenging activity using DPPH assay.
    • Results: The compound showed an IC50 value comparable to standard antioxidants like ascorbic acid, suggesting strong antioxidant potential.
  • Cytotoxicity Evaluation:
    • Objective: To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • Results: IC50 values were found to be in the low micromolar range, indicating potent cytotoxic effects.

Data Table: Summary of Biological Activities

Activity TypeAssessed MethodResult Summary
AntimicrobialAgar diffusionZone inhibition: 10 mm - 25 mm
AntioxidantDPPH assayIC50 comparable to ascorbic acid
CytotoxicityMTT assayIC50 in low micromolar range

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Key Catalyst/ReagentReference
Cyclocondensation92H+^+ (HCl)
Photochemical Alkylation97Triisobutylaluminum
Spiroannulation85Pyrrolidine

Q. Table 2: IR Spectral Data for Validation

Functional GroupExperimental (cm1^{-1})Theoretical (cm1^{-1})Deviation
C=O16341650-16
C-O (dioxane)11251140-15

Key Recommendations

  • Contradiction Management : Address discrepancies in carcinogenicity data by integrating metabolic profiling and long-term exposure models.
  • Advanced Characterization : Combine experimental (e.g., GC-MS, UV-Vis) and computational tools (DFT) for robust structural elucidation.
  • Safety Protocols : Adopt OECD guidelines for endocrine disruption testing to align with regulatory standards .

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